N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide
Übersicht
Beschreibung
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide, also known as MPB, is a synthetic compound that has been studied extensively for its potential use in scientific research. MPB is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, MPB can increase levels of these cyclic nucleotides in cells and tissues, leading to a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide involves its inhibition of PDEs, which leads to increased levels of cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides can activate a variety of downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG). These kinases can then phosphorylate various target proteins, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cell type and tissue being studied. In general, this compound has been shown to increase vasodilation, reduce inflammation, and inhibit cell proliferation. These effects are thought to be mediated by the increased levels of cyclic nucleotides and subsequent activation of PKA and PKG.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide in lab experiments is its high potency and specificity for PDE inhibition. This allows researchers to study the effects of cyclic nucleotide signaling in a controlled and precise manner. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.
Zukünftige Richtungen
There are many potential future directions for research involving N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide, including studies of its effects on neuronal function, immune function, and metabolic regulation. Additionally, the development of more specific and selective PDE inhibitors could lead to novel therapeutic approaches for a variety of diseases and conditions. Overall, this compound represents a promising tool for investigating the role of cyclic nucleotide signaling in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide has been used in a wide range of scientific research applications, including studies of cardiovascular function, inflammation, and cancer. In cardiovascular research, this compound has been shown to improve cardiac function and reduce damage following ischemia-reperfusion injury. Inflammation studies have demonstrated the ability of this compound to reduce cytokine production and inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[4-(4-methylphthalazin-1-yl)oxyphenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-19-9-5-6-10-20(19)22(25-24-15)27-18-13-11-17(12-14-18)23-21(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNLEEQHCVNIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.